molecular formula C12H14BFN2O3 B13900976 (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid

Katalognummer: B13900976
Molekulargewicht: 264.06 g/mol
InChI-Schlüssel: CFHVWBCFXORACH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the boronic acid and the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, hydrogenated derivatives, and substituted indazole compounds, which can be further utilized in various chemical syntheses .

Wirkmechanismus

The mechanism of action of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluoro and tetrahydropyran moieties can enhance the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid stands out due to its unique combination of functional groups, which imparts distinct chemical properties and enhances its versatility in various applications. The presence of the fluoro group and tetrahydropyran moiety provides additional opportunities for chemical modifications and optimization of its biological activity .

Eigenschaften

Molekularformel

C12H14BFN2O3

Molekulargewicht

264.06 g/mol

IUPAC-Name

[5-fluoro-1-(oxan-2-yl)indazol-4-yl]boronic acid

InChI

InChI=1S/C12H14BFN2O3/c14-9-4-5-10-8(12(9)13(17)18)7-15-16(10)11-3-1-2-6-19-11/h4-5,7,11,17-18H,1-3,6H2

InChI-Schlüssel

CFHVWBCFXORACH-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC2=C1C=NN2C3CCCCO3)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.